![molecular formula C16H14O2 B14296293 1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene CAS No. 112232-38-9](/img/structure/B14296293.png)
1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of a buta-1,2-diene moiety linked to two benzene rings via ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene can be achieved through several methods. One common approach involves the reaction of 1,2-dibromo-1,2-diene with phenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromine-substituted diene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the diene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives with reduced diene moiety.
Substitution: Halogenated benzene derivatives and other substituted aromatic compounds.
科学研究应用
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Investigated for its potential use in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of quinones through the transfer of oxygen atoms. In reduction reactions, the diene moiety is hydrogenated, resulting in the addition of hydrogen atoms to the carbon-carbon double bonds.
相似化合物的比较
Similar Compounds
1,1’-[Buta-1,3-diene-1,4-diylbis(oxy)]dibenzene: Similar structure but with a different diene configuration.
1,1’-[Buta-1,2-diylbis(oxy)]dibenzene: Lacks the diene moiety, resulting in different chemical properties.
1,1’-[Buta-1,4-diylbis(oxy)]dibenzene: Different connectivity of the buta moiety.
Uniqueness
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene is unique due to its specific diene configuration, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the diene moiety allows for unique chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
112232-38-9 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
InChI |
InChI=1S/C16H14O2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-7,9-12,14H,13H2 |
InChI 键 |
MUYSPONBKJKLGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC=C=COC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


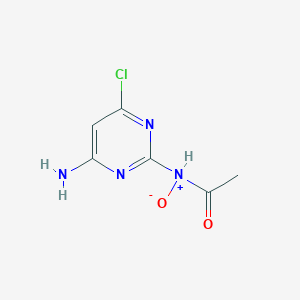
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)
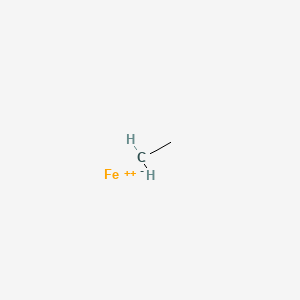
![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
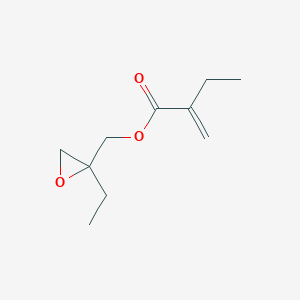
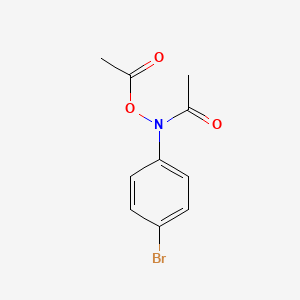



![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
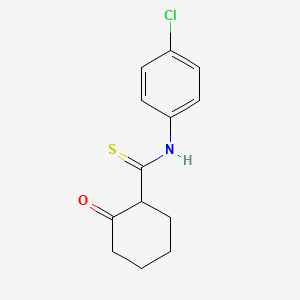
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
